molecular formula C22H18N6OS B2813188 1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034619-74-2

1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2813188
CAS No.: 2034619-74-2
M. Wt: 414.49
InChI Key: DUVGAWQXEKOLEU-UHFFFAOYSA-N
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Description

1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a sophisticated small molecule research compound designed for investigating kinase signaling pathways in cancer biology. This compound features a synthetically versatile scaffold incorporating multiple heterocyclic systems, including pyrimidine, thiazole, pyridine, and azetidine rings, which contribute to its specific binding characteristics and research utility. Compounds with related structural motifs, particularly those containing the N-(pyridin-2-yl)thiazol-2-yl)carboxamide framework, have demonstrated significant potential in pharmaceutical research as potent and selective inhibitors of cyclin-dependent kinases (CDKs) . Specifically, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6, key regulators of cell cycle progression, with demonstrated oral bioavailability and marked tumor growth inhibition in preclinical models . The structural design suggests potential for targeting additional kinase families, making it valuable for signal transduction research. The azetidine-3-carboxamide component provides conformational constraint that may enhance binding specificity, while the extended aromatic system facilitates interactions with hydrophobic enzyme pockets. This compound is provided exclusively for research applications in biochemical assay development, kinase profiling, mechanism of action studies, and oncology-focused drug discovery programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate handling procedures for laboratory chemicals.

Properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6OS/c29-21(27-22-26-19(13-30-22)17-8-4-5-9-23-17)16-11-28(12-16)20-10-18(24-14-25-20)15-6-2-1-3-7-15/h1-10,13-14,16H,11-12H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVGAWQXEKOLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H18N6OSC_{22}H_{18}N_{6}OS, with a molecular weight of approximately 414.49 g/mol. Its structure features a complex arrangement that includes pyrimidine and thiazole rings, which are known to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. It is hypothesized that the compound interacts with the ATP-binding sites of these kinases, thereby blocking their activity and leading to reduced cell growth and proliferation.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds targeting FLT3 kinase can effectively inhibit the growth of acute myeloid leukemia (AML) cells. The structure-activity relationship (SAR) analysis suggests that modifications in the molecular structure can enhance potency against various cancer cell lines.

Compound Target Cell Line IC50 (μM)
Compound 19FLT3MV4-110.002
Compound XUnknownHeLa>10

Cytotoxicity Assays

In vitro cytotoxicity assays have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values indicate moderate activity.
  • A549 (lung cancer) : Shows promising antiproliferative effects.
  • K562 (leukemia) : Significant inhibition observed.

Case Studies

A notable study investigated the effects of this compound on AML cells, revealing that it induces apoptosis through the activation of caspases, which are crucial for programmed cell death. The study found that the compound significantly reduced cell viability in a concentration-dependent manner.

Study Findings

  • Caspase Activation : The compound was shown to activate caspases 3, 8, and 9.
  • Cell Cycle Arrest : Flow cytometry analysis indicated G1 phase arrest in treated cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features align with two classes of molecules in the evidence: MAO inhibitors () and CDK7 inhibitors (). Below is a detailed comparison:

Structural and Functional Analogies

Feature Target Compound MAO Inhibitors (e.g., Compound 1 ) CDK7 Inhibitor (Patent )
Core Structure Azetidine carboxamide Hydrazone linker Acrylamide scaffold
Key Heterocycles Pyrimidine, thiazole, pyridine Thiazole, pyridine Thiazole, pyridine
Substituents 6-Phenylpyrimidin-4-yl, 4-(pyridin-2-yl)thiazol-2-yl Chlorophenyl (varies), pyridin-2-yl Propionamide, acrylamide
Target Activity Hypothesized kinase inhibition (based on pyrimidine/thiazole motifs) MAO-A/MAO-B inhibition CDK7 inhibition for cancer treatment
Binding Interactions Pyrimidine may mimic ATP purine ring; azetidine enhances rigidity and selectivity Hydrazone linker facilitates planar conformation for MAO active site binding Acrylamide acts as a Michael acceptor for covalent binding to kinases

Key Research Findings

MAO Inhibitors ():

  • Hydrazone derivatives with thiazole-pyridine substituents exhibit dual MAO-A/MAO-B inhibition. Substituents like chlorophenyl (Compound 1) enhance potency due to hydrophobic interactions in the enzyme’s active site .
  • Unlike the target compound’s azetidine carboxamide, hydrazone linkers in MAO inhibitors allow conformational flexibility, which may reduce selectivity compared to rigid azetidine-based structures .

CDK7 Inhibitors (): The patent highlights acrylamide derivatives with thiazole-pyridine motifs as covalent CDK7 inhibitors. The acrylamide group forms irreversible bonds with cysteine residues in kinases, improving efficacy but risking off-target effects .

Azetidine vs. Other Cyclic Amines:

  • Azetidine’s smaller ring size (4-membered) confers higher metabolic stability and reduced steric hindrance compared to piperidine or pyrrolidine analogs, which are prone to oxidation .

Critical Analysis of Structural Advantages

  • Pyrimidine vs. Hydrazone/Acrylamide: The pyrimidine core in the target compound may improve kinase selectivity over hydrazone-based MAO inhibitors, which target oxidases.
  • Azetidine vs. Larger Rings: The azetidine’s compact structure likely enhances pharmacokinetic properties (e.g., oral bioavailability) compared to bulkier analogs in the patent .
  • Thiazole-Pyridine Motif: Shared with both MAO and CDK7 inhibitors, this motif is critical for π-π stacking and hydrogen bonding in diverse targets .

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity yields of 1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide?

Answer:
The synthesis of this compound typically involves multi-step protocols, including:

  • Intermediate Preparation : Formation of pyrimidine and thiazole intermediates via nucleophilic substitution (e.g., coupling 4-chloropyrimidine with phenyl groups under basic conditions) .
  • Azetidine Ring Formation : Cyclization reactions using azetidine precursors, such as azetidine-3-carboxylic acid derivatives, under controlled pH and temperature .
  • Coupling Reactions : Amide bond formation between the azetidine core and thiazol-2-amine derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) and final products via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the azetidine ring (e.g., triplet signals for CH2_2 groups at δ ~3.5–4.0 ppm) and aromatic protons from pyrimidine/thiazole moieties (δ ~7.0–8.5 ppm). 19F^{19}F-NMR may resolve ambiguities in fluorinated analogs .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ ion at m/z 460.18 for C22_{22}H20_{20}N6_6OS) and fragments (e.g., loss of pyrimidine or thiazole groups) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and retention time consistency .

Advanced: How can computational methods predict the compound’s binding affinity to kinase targets implicated in cancer?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding between the azetidine carboxamide and kinase active sites (e.g., backbone NH of Met769 in EGFR) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., π-π stacking between pyridin-2-yl and kinase hydrophobic pockets) .
  • Validation : Cross-validate computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure experimental Kd_d values .

Advanced: How should researchers resolve contradictions between in vitro bioactivity and in silico ADMET predictions?

Answer:

  • Data Discrepancy Analysis :
    • Lipophilicity vs. Solubility : If in vitro activity is low despite favorable docking scores, adjust logP via substituent modifications (e.g., replace phenyl with polar pyridyl groups) .
    • Metabolic Stability : Use hepatic microsome assays (human/rat) to identify metabolic hotspots (e.g., azetidine ring oxidation) and stabilize via fluorination or steric hindrance .
  • Experimental Validation :
    • Permeability Assays : Perform Caco-2 or PAMPA to confirm whether poor permeability explains low activity.
    • Proteomics : Use LC-MS/MS to identify off-target interactions that may reduce efficacy .

Basic: What are the critical parameters for designing stability studies under physiological conditions?

Answer:

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; azetidine rings may hydrolyze in acidic conditions .
  • Light/Temperature Sensitivity : Store samples under ICH guidelines (25°C/60% RH vs. 40°C/75% RH) and assess photodegradation via UV-Vis spectroscopy .
  • Oxidative Stability : Expose to H2_2O2_2 (3%) and track oxidation byproducts (e.g., sulfoxide formation in thiazole groups) using LC-MS .

Advanced: What strategies enhance selectivity for cancer-associated kinases over off-target proteins?

Answer:

  • Structural Modifications :
    • Introduce substituents at the pyrimidine C6 position (e.g., bulky tert-butyl groups) to sterically block off-target binding .
    • Replace pyridin-2-yl with pyridin-4-yl to alter hydrogen-bonding patterns .
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify selectivity cliffs.
  • Free Energy Calculations : Compute ΔΔG binding energies (MM-PBSA/GBSA) to prioritize modifications that destabilize off-target interactions .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Answer:

  • Cell Viability Assays : MTT or CellTiter-Glo in cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination (dose range: 0.1–100 μM) .
  • Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation assays to confirm mechanism .
  • Kinase Inhibition : ELISA-based kinase activity assays (e.g., EGFR phosphorylation at Tyr1068) .

Advanced: How can researchers leverage fragment-based drug design (FBDD) to optimize this scaffold?

Answer:

  • Fragment Library Screening : Use X-ray crystallography or SPR to identify fragments binding to adjacent kinase pockets (e.g., DFG-out conformation).
  • Linking Strategies : Connect azetidine carboxamide to fragments via click chemistry (e.g., CuAAC for triazole linkers) .
  • SAR Analysis : Corporate thermodynamic data (ITC) and kinetic profiles (SPR) to prioritize fragments with optimal ΔH and Kon_{on}/Koff_{off} ratios .

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